3-(Dimethylamino)-3-phenylpropan-1-ol

Übersicht

Beschreibung

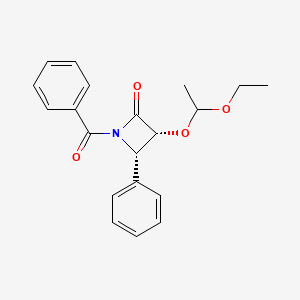

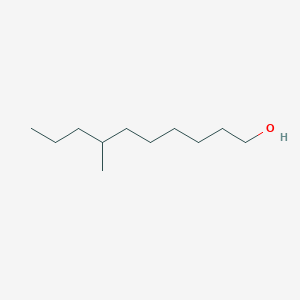

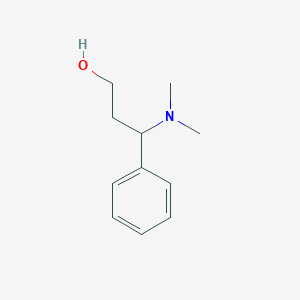

The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .

Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen

Enantioselective Reduction in Drug Synthesis

3-(Dimethylamino)-3-phenylpropan-1-ol is a crucial intermediate in the synthesis of antidepressants. Its production can be enhanced through the semi-rational engineering of carbonyl reductase enzymes. For instance, mutations in the Sporobolomyces salmonicolor carbonyl reductase significantly improved the enantioselectivity in producing this compound, making it a valuable asset in drug synthesis (Zhang et al., 2015).

Chemical Synthesis and Reactions

The compound has been synthesized through various chemical reactions, demonstrating its versatility in organic chemistry. For example, it can be prepared from benzaldehyde and malonic acid using the Knoevenagel reaction, followed by reduction processes (Xiang, 2006). Additionally, its interaction with mesyl chloride and phenols through an azetidinium ion approach has been studied, revealing insights into its chemical behavior and potential applications (O’Brien et al., 2002).

Role in Antidepressant Development

3-(Dimethylamino)-3-phenylpropan-1-ol serves as a key chiral intermediate in the asymmetric synthesis of certain antidepressants, like fluoxetine. This highlights its importance in the development of pharmaceuticals targeting mental health conditions (He Shan-zhen, 2009).

Potential Antimicrobial Applications

Research has indicated that 3-phenylpropan-1-ol, a related compound, exhibits inhibitory action against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for similar compounds, including 3-(dimethylamino)-3-phenylpropan-1-ol (Richards & McBride, 1973).

Implications in Cancer Research

The compound has been linked to the study of cytotoxins towards human colon cancer cells. Certain derivatives show significant cytotoxic activity, making them potential candidates for cancer treatment research (Pati et al., 2007).

Versatility in Chemical Reactions

It has been utilized in various chemical reactions, such as the KHSO4-assisted Michael Addition-elimination reaction, demonstrating its versatility in organic synthesis (Devi et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-3-phenylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.